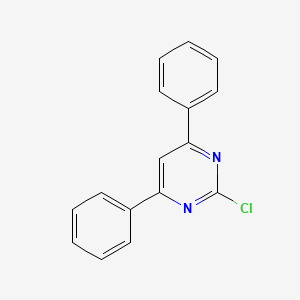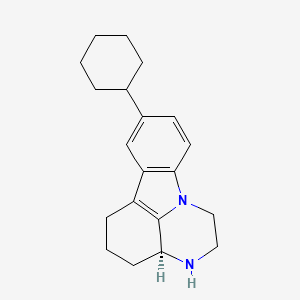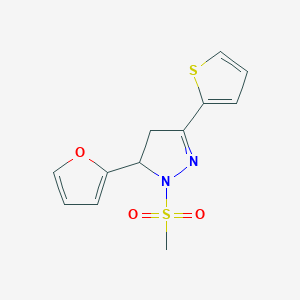
2-Chloro-4,6-diphenylpyrimidine
説明
Synthesis Analysis
The synthesis of 2-Chloro-4,6-diphenylpyrimidine-related compounds involves several steps, including Knoevenagel reactions, Suzuki–Miyaura cross-coupling reactions, and reactions with amines or carbonyl compounds. For example, a compound was synthesized from 4,6-dimethyl-2-phenylpyrimidine by a double Knoevenagel reaction followed by a double Suzuki–Miyaura cross-coupling reaction (Diarra, Robin‐le Guen, & Achelle, 2021). Additionally, nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine were synthesized by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or of 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds (Sedova, Shkurko, & Nekhoroshev, 2002).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-diphenylpyrimidine and related compounds has been extensively studied through various spectroscopic and crystallographic methods. Techniques like FT-IR, FT-Raman, NMR, and X-ray crystallography have been employed to determine the structure and electronic properties of these compounds. For instance, the crystal structure of a compound synthesized from 4,6-diphenylpyrimidine was determined by single-crystal X-ray diffraction analysis, highlighting the detailed molecular geometry and confirming the presence of chlorine and methyl substituents (Guo et al., 2007).
Chemical Reactions and Properties
2-Chloro-4,6-diphenylpyrimidine undergoes various chemical transformations, including cyclopalladation reactions and reactions with nucleophiles, leading to a wide range of derivatives with diverse chemical properties. The reactivity and transformation pathways are influenced by the presence of substituents and their positions on the pyrimidine ring (Caygill, Hartshorn, & Steel, 1990).
Physical Properties Analysis
The physical properties of 2-Chloro-4,6-diphenylpyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular geometry and the nature of their substituents. Studies have shown that these compounds exhibit interesting solvatochromic and photophysical properties, which can be tuned by controlling their molecular packing structures (Choi et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Chloro-4,6-diphenylpyrimidine derivatives, including their reactivity, stability, and electronic characteristics, have been explored through experimental and theoretical studies. DFT calculations, molecular docking, and experimental analyses provide insights into the electronic properties, reactivity towards metal ions, and potential applications in sensing and materials science (Sengmany, Gall, & Léonel, 2011).
科学的研究の応用
Safety And Hazards
2-Chloro-4,6-diphenylpyrimidine is classified under GHS07, with the signal word "Warning" . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
特性
IUPAC Name |
2-chloro-4,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVEVOZKYHNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365198 | |
| Record name | 2-chloro-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-diphenylpyrimidine | |
CAS RN |
2915-16-4 | |
| Record name | 2-chloro-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B1225218.png)

![4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1225227.png)
![5-[(3-Hydroxypropylamino)methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1225228.png)
![[2-[benzyl(methyl)amino]-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B1225231.png)
![1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B1225232.png)
![N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide](/img/structure/B1225236.png)
![1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine](/img/structure/B1225237.png)
![5-bromo-N-[2-(4-chlorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B1225239.png)
![2-[[(5-Ethyl-2-thiophenyl)-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225240.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B1225241.png)
![2-[3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-phenylacetamide](/img/structure/B1225243.png)
![N-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-2-furancarboxamide](/img/structure/B1225245.png)
